
trans-Cyclopentane-1,3-dicarboxylic acid
Overview
Description
trans-Cyclopentane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C7H10O4. It is a cycloalkane derivative featuring two carboxylic acid groups attached to a cyclopentane ring in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclopentane-1,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of diethyl malonate with 1,3-dibromopropane to form tetraethyl pentane-1,1,5,5-tetracarboxylate, which is then hydrolyzed to yield the desired compound . Another method involves the Favorskii rearrangement of 6-bromo-pimelinketone-2-ethyl formate in an alkaline solution, followed by hydrolysis .
Industrial Production Methods: These methods typically involve the use of readily available starting materials and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: trans-Cyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Scientific Research Applications
trans-Cyclopentane-1,3-dicarboxylic acid has been investigated for several scientific applications:
Research indicates that this compound can influence cell membrane permeability and inhibit succinic oxidase systems. These properties suggest potential applications in biochemistry and pharmacology .
Polymer Chemistry
This compound serves as a building block for synthesizing new polymers. For instance, cyclobutane-containing polymers derived from this compound exhibit enhanced thermal stability and mechanical properties compared to traditional polymers like polyethylene terephthalate (PET) .
Polymer Type | Properties | Applications |
---|---|---|
Poly-cyclobutanes | High thermal stability | Packaging materials |
Polyesters | Comparable stability to PET | Fibers and films |
Coordination Polymers | Unique structural properties | Catalysis and drug delivery |
Material Science
The compound's ability to form stable structures under various conditions makes it suitable for developing advanced materials such as metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .
Case Study 1: Biological Research
A study conducted in 2022 highlighted the effects of this compound on cell membrane dynamics. The findings suggested that this compound could be used as a model for studying membrane interactions in drug design .
Case Study 2: Polymer Development
Recent research demonstrated the synthesis of poly-cyclobutanes from this compound through condensation reactions with various diols. These polymers showed promising characteristics for use in durable consumer products .
Mechanism of Action
The mechanism of action of trans-Cyclopentane-1,3-dicarboxylic acid involves its interaction with various molecular targets. For instance, it can act as an agonist for metabotropic glutamate receptors, influencing neurotransmitter release and neuronal signaling pathways . The compound’s effects are mediated through its ability to modulate receptor activity and downstream signaling cascades .
Comparison with Similar Compounds
cis-Cyclopentane-1,3-dicarboxylic acid: Differing in the spatial arrangement of the carboxylic acid groups.
trans-Cyclopentane-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions on the ring
Uniqueness: trans-Cyclopentane-1,3-dicarboxylic acid is unique due to its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other cyclopentane derivatives. This configuration can influence the compound’s reactivity and interactions with biological targets .
Biological Activity
Overview
trans-Cyclopentane-1,3-dicarboxylic acid (trans-ACPD) is a cyclic dicarboxylic acid that has garnered attention for its biological activity, particularly in neurobiology and pharmacology. This compound has been studied for its interactions with metabotropic glutamate receptors (mGluRs) and its potential effects on cellular processes.
Chemical Structure and Properties
The chemical formula of this compound is . It features two carboxyl groups (-COOH) attached to the first and third carbon atoms of a cyclopentane ring in a trans configuration. This configuration is crucial for its biological activity, as it influences the compound's interaction with biological receptors.
Receptor Interaction:
trans-ACPD acts primarily as an agonist at metabotropic glutamate receptors, which are G-protein coupled receptors involved in modulating synaptic transmission and plasticity in the central nervous system. Studies have shown that trans-ACPD can induce depolarization in neurons, indicating its role in excitatory neurotransmission .
Cell Membrane Permeability:
Research has indicated that this compound may influence cell membrane permeability. It has been noted for its ability to alter the permeability of Brucella abortus membranes, impacting the bacteria's substrate utilization .
Neuroprotective Effects
Trans-ACPD has been investigated for its neuroprotective properties. In animal models of cerebral ischemia, administration of trans-ACPD demonstrated protective effects on neuronal cells by modulating excitatory neurotransmission and reducing cell death .
Anticancer Potential
The compound has also been explored for potential anticancer activity. Some derivatives of cyclopentane dicarboxylic acids have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth .
Case Studies
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Neuroprotection in Ischemia:
- Study Design: Mice were administered trans-ACPD at a dosage of 20 mg/kg immediately after inducing middle cerebral artery occlusion.
- Results: The treatment resulted in reduced infarct size and improved neurological scores compared to control groups, suggesting that trans-ACPD can mitigate ischemic damage through mGluR activation .
- Effect on Bacterial Metabolism:
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
trans-ACPD | Structure | mGluR agonist; neuroprotective | Alters membrane permeability; anticancer potential |
cis-ACPD | Structure | NMDA receptor agonist | Different receptor selectivity; proconvulsant activity |
Cyclohexane-1,3-dicarboxylic acid | Structure | Limited studies available | Similar structure but different biological properties |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for trans-cyclopentane-1,3-dicarboxylic acid, and how can reaction conditions be optimized?
The compound is synthesized via stereoselective methods, including the Schmidt reaction, which converts carboxylic acids to amines while preserving stereochemistry. For example, (+)-trans-cyclopentane-1,3-dicarboxylic acid (1S,3S configuration) is correlated with trans-3-aminocyclopentanecarboxylic acid through the Schmidt reaction . Reaction optimization involves controlling temperature, solvent polarity, and catalysts (e.g., polyphosphoric acid) to enhance yield and enantiomeric purity. Computational modeling of transition states can further refine conditions .
Q. How can enantiomeric purity of this compound be assessed?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with chiral stationary phases are standard for enantiomer separation. Absolute configuration is confirmed via X-ray crystallography or correlation with derivatives of known stereochemistry (e.g., Schmidt reaction products) . Nuclear magnetic resonance (NMR) using chiral shift agents may also resolve enantiomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound are limited, analogous dicarboxylic acids (e.g., cis-cyclohexane-1,4-dicarboxylic acid) require standard precautions: use of gloves, goggles, and fume hoods to avoid inhalation or skin contact. Storage should be in sealed containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis?
The rigid trans-configuration enhances thermal stability in polymers by reducing conformational flexibility. For example, arylene-linked dicarboxylic acids with trans-stereochemistry exhibit superior alkaline stability compared to cis-isomers due to reduced ring strain. Stability testing under basic conditions (e.g., NaOH/KOD solutions) and thermal gravimetric analysis (TGA) are used to evaluate performance .
Q. What methodologies resolve contradictions in reported stability data for this compound derivatives?
Divergent stability reports (e.g., hydrolysis rates in acidic vs. basic media) are addressed through systematic kinetic studies under controlled pH and temperature. Isotopic labeling (e.g., D₂O/MeOD solvents) and NMR monitoring track degradation pathways. Comparative studies with structurally similar compounds (e.g., cyclohexane-dicarboxylic acids) identify steric and electronic factors affecting stability .
Q. How can this compound be functionalized for metal-organic frameworks (MOFs)?
Carboxylic acid groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form MOFs. Functionalization via esterification (e.g., dimethyl esters) or amidation introduces linkers for pore tuning. X-ray diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis characterize framework topology and surface area .
Q. What computational tools predict the spectroscopic properties of this compound?
Density functional theory (DFT) calculates vibrational frequencies (IR/Raman) and NMR chemical shifts. SMILES strings (e.g., C1CC(CC1C(=O)O)C(=O)O
) enable molecular dynamics simulations to study solvent interactions. Software like Gaussian or ORCA validates experimental spectra .
Properties
IUPAC Name |
(1S,3S)-cyclopentane-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGJOYPCXLOTKL-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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